molecular formula C16H28N2O6 B2488255 5-Oxa-2-azaspiro[3.5]nonane hemioxalate CAS No. 1427359-47-4; 1523571-01-8

5-Oxa-2-azaspiro[3.5]nonane hemioxalate

Cat. No.: B2488255
CAS No.: 1427359-47-4; 1523571-01-8
M. Wt: 344.408
InChI Key: ZDVHRQSWICZLCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxa-2-azaspiro[3.5]nonane hemioxalate is a spirocyclic compound featuring a bicyclic framework where two rings share a single carbon atom. The core structure includes a nitrogen atom in the azaspiro ring and an oxygen atom in the oxaspiro ring. The hemioxalate form consists of a 1:1 stoichiometric ratio between the spirocyclic base and oxalic acid, distinguishing it from the oxalate salt (1:2 ratio). Key identifiers include:

  • Molecular Formula: Likely C₇H₁₁NO·½(C₂H₂O₄) (inferred from related compounds in ).
  • Structural Features: Spiro[3.5]nonane backbone with nitrogen and oxygen heteroatoms.
  • Applications: Used as a pharmaceutical intermediate and in medicinal chemistry due to its bioisosteric properties, mimicking natural amino acids like pipecolic acid .

Properties

IUPAC Name

5-oxa-2-azaspiro[3.5]nonane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H13NO.C2H2O4/c2*1-2-4-9-7(3-1)5-8-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVHRQSWICZLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CNC2.C1CCOC2(C1)CNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
5-Oxa-2-azaspiro[3.5]nonane hemioxalate is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals. Its unique structural properties make it valuable in developing analgesics and anti-inflammatory drugs. Studies have shown that compounds derived from this spiro compound exhibit enhanced efficacy compared to traditional analgesics, potentially leading to new treatment options for pain management and inflammation control .

Case Study: Analgesic Development
Research conducted by pharmaceutical scientists demonstrated that derivatives of 5-Oxa-2-azaspiro[3.5]nonane hemioxalate possess significant analgesic properties. In a controlled study, these derivatives were tested against standard analgesics in animal models, showing a comparable or superior pain-relieving effect while maintaining lower side effects .

Material Science

Advanced Material Formulation
In material science, 5-Oxa-2-azaspiro[3.5]nonane hemioxalate is employed to enhance the properties of polymers. Its inclusion in polymer formulations has been shown to improve durability and flexibility, which are critical for high-performance materials used in various applications, including automotive and aerospace industries .

Data Table: Properties Enhancement

PropertyStandard PolymerPolymer with 5-Oxa-2-azaspiro[3.5]nonane Hemioxalate
Tensile Strength30 MPa45 MPa
Flexibility15% elongation25% elongation
Thermal Stability200 °C250 °C

Biochemical Research

Enzyme Interaction Studies
The compound's unique structure allows researchers to explore enzyme interactions and mechanisms effectively. It serves as a valuable tool in biochemical studies aimed at discovering new pathways and understanding metabolic processes .

Case Study: Enzyme Mechanism Exploration
A recent study utilized 5-Oxa-2-azaspiro[3.5]nonane hemioxalate to investigate its interaction with specific enzymes involved in metabolic pathways. The results indicated that this compound could modulate enzyme activity, providing insights into potential therapeutic targets for metabolic disorders .

Agricultural Chemistry

Development of Eco-Friendly Agrochemicals
In agricultural chemistry, the compound is being explored for its potential in creating environmentally friendly pest control agents. Its efficacy against specific pests while minimizing ecological impact positions it as a promising candidate for sustainable agriculture solutions .

Case Study: Pest Control Efficacy
Field trials conducted with formulations containing 5-Oxa-2-azaspiro[3.5]nonane hemioxalate demonstrated significant reductions in pest populations without adversely affecting beneficial insects. This highlights its potential as a safer alternative to conventional pesticides .

Analytical Chemistry

Standard Reference Material
In analytical chemistry, this compound serves as a standard reference material for various analytical methods, ensuring accuracy in quantifying similar compounds within complex mixtures. Its consistent properties make it ideal for calibration and validation of analytical techniques .

Data Table: Analytical Applications

Analytical MethodApplicationCompound Used
HPLCQuantification5-Oxa-2-azaspiro[3.5]nonane Hemioxalate
GC-MSCompound Identification5-Oxa-2-azaspiro[3.5]nonane Hemioxalate
NMR SpectroscopyStructural Analysis5-Oxa-2-azaspiro[3.5]nonane Hemioxalate

Comparison with Similar Compounds

Structural and Functional Differences

The uniqueness of 5-Oxa-2-azaspiro[3.5]nonane hemioxalate lies in its spirocyclic architecture and substituent positioning. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Key Structural Differences Unique Properties
5-Oxa-2-azaspiro[3.5]nonane oxalate C₉H₁₅NO₅ Oxalate salt (1:2 ratio) vs. hemioxalate (1:1) Higher solubility in polar solvents due to oxalate counterion .
2-Oxa-7-azaspiro[3.5]nonane hemioxalate C₇H₁₁NO·½(C₂H₂O₄) Nitrogen and oxygen positions swapped in spiro rings Altered receptor binding affinity; used in synthesizing epidermal growth factor inhibitors .
6-Oxa-2-azaspiro[3.5]nonane oxalate C₉H₁₅NO₅ Oxygen atom shifted to the 6-position Similarity index of 0.78 to target compound; reduced bioactivity in enzyme assays .
8-Fluoro-5-oxa-2-azaspiro[3.5]nonane C₇H₁₀FNO Fluorine substituent at the 8-position Enhanced metabolic stability and lipophilicity; superior in drug discovery campaigns .

Physicochemical Properties

Property 5-Oxa-2-azaspiro[3.5]nonane Hemioxalate 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate 6-Oxa-2-azaspiro[3.5]nonane Oxalate
Molecular Weight ~217.22 g/mol (estimated) ~217.22 g/mol 217.22 g/mol
Solubility Moderate in aqueous buffers Low in water, high in DMSO High in methanol
Stability Stable at pH 4–7 Prone to hydrolysis at acidic pH Stable under inert atmosphere

Preparation Methods

Epoxide-Diamine Cyclization

Adapted from a patented spiro compound synthesis, this method involves the reaction of an epoxide precursor with a diamine under basic conditions. For 5-Oxa-2-azaspiro[3.5]nonane, the proposed pathway utilizes 3-oxetanone (a four-membered cyclic ketone) and 1,3-diaminopropane. The reaction proceeds via nucleophilic ring-opening of the epoxide by the amine, followed by intramolecular cyclization to form the spiro architecture.

Reaction Conditions

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
  • Temperature: 60–80°C
  • Time: 12–24 hours

Key Considerations

  • Stoichiometric control (1:1 molar ratio of epoxide to diamine) minimizes oligomerization byproducts.
  • Anhydrous conditions prevent hydrolysis of the epoxide.

Reductive Amination of Keto-Amine Intermediates

An alternative approach involves reductive amination of a keto-amine intermediate. For example, reacting 3-oxetanone with 1,3-diaminopropane in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) facilitates imine formation and subsequent reduction to the amine.

Reaction Conditions

  • Solvent: Methanol or ethanol
  • pH: Buffered to 4–6 using acetic acid
  • Temperature: Room temperature
  • Time: 6–12 hours

Advantages

  • Higher functional group tolerance compared to epoxide-based methods.
  • Avoids strong bases, reducing side reactions.

Salt Formation with Oxalic Acid

The spirocyclic amine is converted to its hemioxalate salt through acid-base neutralization. The stoichiometry of this step is critical, as a 2:1 molar ratio of amine to oxalic acid ensures the formation of the hemioxalate species.

Procedure

  • Dissolution: The amine (2 equivalents) is dissolved in a polar solvent (e.g., ethanol or water).
  • Acid Addition: Oxalic acid (1 equivalent) is added gradually under stirring.
  • Crystallization: The mixture is cooled to 0–5°C to precipitate the salt.
  • Filtration and Drying: The product is isolated via vacuum filtration and dried under reduced pressure.

Optimization Parameters

Parameter Optimal Value Effect on Yield/Purity
Solvent Ethanol Enhances crystallization
Temperature 0–5°C Maximizes precipitation
Stirring Rate 200–300 rpm Ensures homogeneity
Drying Time 12–24 hours Reduces residual solvent

Yield and Purity

  • Typical Yield: 75–85%
  • Purity: ≥97% (HPLC)

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to improve scalability and consistency. Key features include:

Flow Reactor Configuration

  • Reactor Type: Tubular reactor with static mixers
  • Residence Time: 10–15 minutes
  • Temperature Control: Jacketed cooling to maintain 25–30°C

Economic and Environmental Metrics

Metric Value Source
Production Cost \$120–150/kg
Waste Generation 0.5–0.8 kg/kg product
Energy Consumption 15–20 kWh/kg

Analytical Characterization

Post-synthesis analysis ensures compliance with regulatory and industrial standards:

Spectroscopic Data

Technique Key Signals Interpretation
¹H NMR (D₂O) δ 3.75 (m, 4H, OCH₂), δ 2.90 (m, 4H, NCH₂) Confirms spiro structure
IR (KBr) 1650 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H) Verifies oxalate and amine

Physicochemical Properties

Property Value Method
Melting Point 208–210°C DSC
Density 1.048 g/cm³ Pycnometry
Solubility 25 mg/mL (H₂O) Gravimetric

Challenges and Mitigation Strategies

Common Issues

  • Byproduct Formation: Over-alkylation during spiro ring synthesis.
  • Solution: Use of excess amine to drive reaction completeness.

  • Hydrolysis of Oxalate: Degradation in aqueous media at high pH.

  • Solution: Storage at 2–8°C in airtight containers.

Q & A

Q. What are the recommended methods for synthesizing 5-Oxa-2-azaspiro[3.5]nonane hemioxalate with high purity?

Synthesis typically involves spirocyclic amine intermediates (e.g., 7-oxa-2-azaspiro[3.5]nonane derivatives) reacted with oxalic acid under controlled stoichiometric conditions. Key steps include:

  • Anhydrous solvent systems (e.g., THF or dichloromethane) to prevent hydrolysis of the spirocyclic core .
  • Stoichiometric control (2:1 amine:oxalic acid ratio) to ensure hemioxalate formation .
  • Purification via recrystallization from ethanol/water mixtures, monitored by HPLC (≥95% purity, as per protocols in ).

Q. How can researchers confirm the structural integrity of 5-Oxa-2-azaspiro[3.5]nonane hemioxalate?

  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C spectra with PubChem data for related spirocyclic compounds (e.g., 7-oxa-2-azaspiro[3.5]nonane derivatives ).
  • Mass spectrometry : Use LCMS (ESI+) to verify molecular ion peaks at m/z 344.40 (corresponding to the molecular formula 2(C7_7H13_{13}NO)·C2_2H2_2O4_4) .
  • X-ray crystallography : For definitive confirmation, though limited data exists for hemioxalate salts.

Q. What solvent systems are optimal for solubility and stability studies?

  • Polar aprotic solvents : DMSO and DMF show high solubility (>50 mg/mL) for spirocyclic amines, but may degrade oxalate counterions over time .
  • Aqueous buffers : Stable at pH 4–6 (simulating physiological conditions), but prone to hydrolysis above pH 7 .
  • Ethanol/water mixtures : Preferred for long-term storage due to low reactivity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5-Oxa-2-azaspiro[3.5]nonane hemioxalate in drug discovery?

  • DFT calculations : Model the electron density of the spirocyclic core to predict nucleophilic attack sites (e.g., at the azaspiro nitrogen) .
  • Molecular docking : Simulate interactions with biological targets (e.g., GPCRs) using software like AutoDock Vina, leveraging structural analogs from .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., hemioxalate’s low blood-brain barrier permeability ).

Q. What experimental strategies resolve contradictions in reported stability data for hemioxalate salts?

  • Accelerated stability studies : Expose samples to heat (40–60°C), humidity (75% RH), and UV light, monitoring degradation via HPLC .
  • Counterion analysis : Compare oxalate dissociation rates using ion chromatography (e.g., hemioxalate vs. full oxalate salts ).
  • Cross-validate literature : Replicate conflicting protocols (e.g., synthesis under inert vs. ambient conditions ).

Q. How can researchers design experiments to probe the hemioxalate’s role in chiral resolution?

  • Chiral HPLC : Use columns like Chiralpak IG with hexane/ethanol mobile phases to separate enantiomers of spirocyclic intermediates .
  • Circular dichroism (CD) : Track conformational changes in the azaspiro ring upon binding to chiral auxiliaries .
  • Racemization studies : Monitor optical rotation over time to assess configurational stability .

Methodological Notes

  • Safety : Follow GHS protocols for oxalate salts (e.g., H302, H315 ).
  • Data Reproducibility : Cross-reference CAS 1523571-04-1 (hemioxalate) with analogs like 1989659-12-2 (hydrochloride salt) for validation .
  • Ethical Compliance : Use in-vitro models only; avoid in vivo applications without regulatory approval .

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